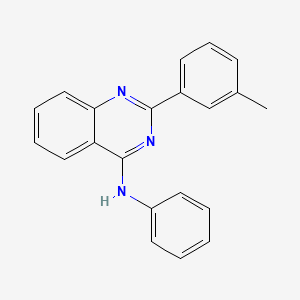

2-(3-methylphenyl)-N-phenyl-4-quinazolinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- "2-(3-methylphenyl)-N-phenyl-4-quinazolinamine" is a compound belonging to the quinazolinone class. It's known for its wide range of biological activities and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

- The synthesis of quinazolinone derivatives typically involves the reaction of various starting materials like anilines or amino compounds. For example, the synthesis of novel quinazolin-4(3H)-ones involved reacting 2-methyl aniline with other reagents under specific conditions (Alagarsamy et al., 2008).

Molecular Structure Analysis

- The molecular structure of quinazolinone derivatives can be determined using techniques like X-ray diffraction, FTIR, NMR, and single-crystal X-ray diffraction technique. These techniques help in understanding the spatial arrangement of atoms and the overall geometry of the molecule (Gandhi et al., 2020).

Chemical Reactions and Properties

- Quinazolinones undergo various chemical reactions, including cyclization and phosphorylation. For instance, under visible light irradiation, 3-(2-(ethynyl)phenyl)quinazolinones were used for phosphorylation/cyclization reactions to synthesize a series of phosphorylated quinolino[2,1-b]quinazolinones (Zeng et al., 2022).

Physical Properties Analysis

- The physical properties of quinazolinones, such as melting points, solubility, and crystal structure, can be obtained from their synthesis and structural analysis. These properties are crucial for understanding the stability and reactivity of the compound.

Chemical Properties Analysis

- The chemical properties of quinazolinones include their reactivity, potential biological activities, and interaction with other molecules. Their activity in various biological assays indicates their potential use in medicinal chemistry and pharmaceutical applications.

Aplicaciones Científicas De Investigación

Antiviral Activity

A study on the synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation revealed the formation of compounds with weak to good antiviral activity against Tobacco mosaic virus (TMV). This process involved the reaction of substituted-2-aminobenzonitrile with 1,1-dimethoxy-N,N-dimethylmethanamine, followed by a reaction with α-aminophosphonate, showcasing the potential of quinazolinamine derivatives in antiviral applications (Luo et al., 2012).

Receptor Ligand Activity

Quinazolinone derivatives have been synthesized and analyzed for their role as non-peptide cholecystokinin B receptor ligands. The structural analysis and synthesis process indicated the importance of the spatial relationship between the indole and quinazolinone rings for receptor ligand activity, highlighting their potential in therapeutic applications (Yu et al., 1992).

Corrosion Inhibition

Research on new compounds derived from quinazolinone for corrosion inhibition in mild steel showed significant efficiency. The study involved electrochemical methods, surface analysis, and theoretical calculations to demonstrate how these derivatives act via chemical adsorption to protect against corrosion, presenting a novel application of quinazolinamines in materials science (Errahmany et al., 2020).

Hypolipidemic Activities

The synthesis of novel quinazolines and 4(3H)-quinazolinones has been reported for their hypolipidemic activities. Derivatives demonstrated significant lowering of triglyceride and total cholesterol levels in rats, indicating the potential of quinazolinamine derivatives in treating lipid disorders (Kurogi et al., 1996).

Electrochemical Applications

A study on the fabrication of a novel modified carbon nanotube paste electrode of quinazolinamine derivatives for the electro-oxidation of epinephrine and norepinephrine showcased the strong catalytic function and potential for analytical applications in biochemistry and pharmacology (Beitollahi et al., 2008).

Propiedades

IUPAC Name |

2-(3-methylphenyl)-N-phenylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3/c1-15-8-7-9-16(14-15)20-23-19-13-6-5-12-18(19)21(24-20)22-17-10-3-2-4-11-17/h2-14H,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVCQAULPUFOTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-4-morpholinecarboxamide](/img/structure/B5521716.png)

![2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5521723.png)

![2-(1-methylpyrrolidin-3-yl)-9-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5521730.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(3,4-dimethylphenyl)-1-piperidinecarboxamide](/img/structure/B5521743.png)

![4-bromo-2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5521752.png)

![2-bromo-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B5521762.png)

![N,N-dibenzyl-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5521766.png)

![8-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5521791.png)

![5-(1,3-benzodioxol-5-ylmethylene)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5521814.png)

![2-furyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5521831.png)